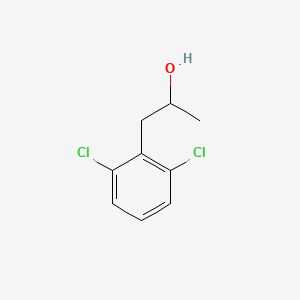

1-(2,6-Dichlorophenyl)propan-2-ol

Description

1-(2,6-Dichlorophenyl)propan-2-ol is a secondary alcohol featuring a 2,6-dichlorophenyl substituent at the propan-2-ol backbone. For instance, 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol (hereafter referred to as the "imidazole derivative") is a structurally related compound synthesized as part of studies on imidazole-based amino alcohols . This derivative crystallizes in an orthorhombic system (space group Pna2₁) with unit cell parameters a = 12.1468 Å, b = 8.4194 Å, c = 20.9636 Å, and Z = 4, stabilized by intermolecular hydrogen bonds (O—H⋯N) and C—H⋯π interactions .

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZNHQGQLNNWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175301-17-3 | |

| Record name | 1-(2,6-dichlorophenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The use of continuous flow reactors has also been explored to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(2,6-dichlorophenyl)propan-2-one or 1-(2,6-dichlorophenyl)propanoic acid.

Reduction: Formation of 1-(2,6-dichlorophenyl)propane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research

1-(2,6-Dichlorophenyl)propan-2-ol is primarily studied for its role as a beta-blocker. It functions by blocking beta-adrenergic receptors, leading to reduced heart rate and blood pressure. This mechanism makes it a candidate for treating cardiovascular diseases such as hypertension and arrhythmias.

Research indicates that this compound exhibits significant biological activity:

- Antitumor Activity : Preliminary studies suggest that it may inhibit cell proliferation in various cancer types by targeting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.

- Antifungal Properties : Similar compounds have shown efficacy against pathogens like Candida albicans, indicating potential therapeutic applications in treating fungal infections.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile starting material for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in developing new pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound using murine models. The results demonstrated a dose-dependent reduction in tumor size:

| Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

This highlights the compound's potential as a chemotherapeutic agent.

Case Study 2: Antifungal Efficacy

Research investigating the antifungal properties of similar compounds revealed that they effectively inhibited the growth of Candida albicans. This suggests that derivatives of this compound could be explored further for antifungal applications.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(2,6-dichlorophenyl)propan-2-ol, differing in functional groups, stereochemistry, or substituents. Key comparisons are summarized in Table 1.

1-[2-(2,6-Dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol

- Structural Features : Incorporates a 4,5-diphenylimidazole ring fused to the dichlorophenyl-propan-2-ol backbone.

- Physicochemical Properties : Molecular weight = 423.32 g/mol (C₂₄H₂₀Cl₂N₂O). The imidazole ring introduces planar rigidity, while the hydroxyl group facilitates hydrogen bonding .

(2S)-1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol

- Structural Features: A stereospecific analog (S-configuration at C2) with a benzylamino group (-NH-CH₂-C₆H₃Cl₂) instead of a hydroxyl.

- Physicochemical Properties: Formula = C₁₀H₁₃Cl₂NO; molecular weight = 258.13 g/mol.

(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-ol

- Structural Features: Replaces the hydroxyl group with an amino group at C1, with (R,R) stereochemistry.

- Physicochemical Properties: Formula = C₉H₁₁Cl₂NO; molecular weight = 240.10 g/mol. The amino group introduces a charged moiety under physiological conditions, likely affecting pharmacokinetics (e.g., membrane permeability) .

1-Chloro-2-methyl-2-propanol

- Structural Features : A simpler analog lacking aromatic substituents (Formula = C₄H₉ClO).

- Safety Profile : Classified as hazardous (CAS 558-42-9), requiring stringent handling (e.g., immediate skin decontamination). Highlights the role of aromatic chlorination in modulating toxicity .

Table 1. Comparative Analysis of this compound and Analogs

Biological Activity

1-(2,6-Dichlorophenyl)propan-2-ol is a compound of significant interest in biological and medicinal chemistry due to its diverse applications and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with enzymes or receptors, which may influence their activity. Additionally, the chlorine substituents enhance the compound's lipophilicity, facilitating its passage through cell membranes and increasing bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness has been measured against both bacterial and fungal strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of phospholipase A2, which plays a critical role in inflammatory processes .

Case Studies

- Antifungal Activity : A study evaluated the antifungal efficacy of this compound against Candida species. The results demonstrated significant inhibition of growth in low fluconazole-susceptible strains, indicating its potential as an alternative treatment option .

- Enzyme Interaction : Another investigation focused on the compound's interaction with phospholipase A2. The study found that it effectively reduced enzyme activity by approximately 30%, highlighting its potential as an anti-inflammatory agent .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | MIC against Candida albicans | Enzyme Inhibition (%) |

|---|---|---|

| This compound | 16 µg/mL | 30% |

| 1-(2,4-Dichlorophenyl)propan-2-ol | 32 µg/mL | 20% |

| 1-(3-Chlorophenyl)propan-2-ol | 64 µg/mL | 15% |

This table illustrates that the positioning of chlorine atoms significantly affects both antimicrobial potency and enzyme inhibition capabilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.